2-benzyl-5-fluoro-1H-1,3-benzodiazole
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Overview
Description
2-benzyl-5-fluoro-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad spectrum of biological activities and are considered privileged structures in medicinal chemistry due to their association with a wide range of biological activities . The compound consists of a benzene ring fused with a five-membered imidazole ring, with a benzyl group at the 2-position and a fluorine atom at the 5-position.
Preparation Methods
The synthesis of 2-benzyl-5-fluoro-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with benzyl chloride in the presence of a fluorinating agent. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
2-benzyl-5-fluoro-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce benzimidazole-2-ylmethanol derivatives.
Scientific Research Applications
2-benzyl-5-fluoro-1H-1,3-benzodiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex benzimidazole derivatives with potential biological activities.
Biology: It is studied for its antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential use as a therapeutic agent in the treatment of diseases such as cancer, bacterial infections, and viral infections.
Mechanism of Action
The mechanism of action of 2-benzyl-5-fluoro-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of enzymes and proteins essential for the survival and proliferation of microorganisms and cancer cells. For example, it may inhibit the activity of DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell division . Additionally, the compound may interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
2-benzyl-5-fluoro-1H-1,3-benzodiazole can be compared with other similar benzimidazole derivatives, such as:
2-benzyl-1H-1,3-benzodiazole: Lacks the fluorine atom at the 5-position, which may result in different biological activities and chemical reactivity.
5-fluoro-1H-1,3-benzodiazole: Lacks the benzyl group at the 2-position, which may affect its interaction with molecular targets and overall bioactivity.
2-methyl-5-fluoro-1H-1,3-benzodiazole: Contains a methyl group instead of a benzyl group at the 2-position, which may influence its pharmacokinetic properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
IUPAC Name |
2-benzyl-6-fluoro-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKQKXJZOVCXCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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